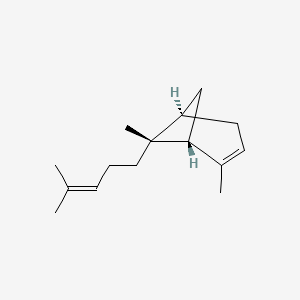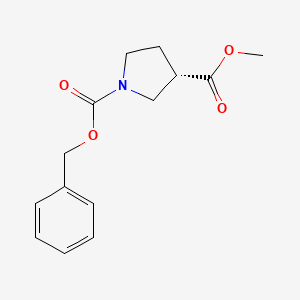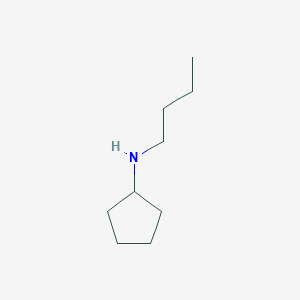
5-Bromo-2-methyl-1,3-dinitrobenzene
Overview
Description
5-Bromo-2-methyl-1,3-dinitrobenzene (5-Br-2-Me-1,3-DNB) is an organic compound consisting of a benzene ring with two nitro groups and a bromide substituent. It is a colorless solid that is insoluble in water. 5-Br-2-Me-1,3-DNB is a versatile reagent used in a wide range of applications, including organic synthesis, materials science, and biochemistry. This compound has been studied extensively for its unique properties and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis of Related Compounds
5-Bromo-2-methyl-1,3-dinitrobenzene is closely related to compounds like 1-Bromo-2,4-dinitrobenzene, which is used as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The synthesis process of such compounds typically involves nitration in water, yielding high-purity products suitable for various applications (Xuan et al., 2010).
Chemical Reactions and Mechanisms
This compound is involved in nucleophilic aromatic substitution reactions. Studies on similar compounds have shown that reactions with sodium borohydride in dimethyl sulphoxide solution can lead to the formation of nitrobenzene. These reactions may involve intermediates like hydride Meisenheimer adducts, which are significant in understanding the mechanism of nucleophilic aromatic substitution in electrophilic aromatic compounds (Gold et al., 1980).
Pathological Evaluations
Derivatives of 1,3-dinitrobenzene, which are structurally similar to this compound, have been used in pathological studies. For instance, the pathogenesis of testicular toxicity caused by 1,3-DNB was investigated using 5-bromo-2'-deoxyuridine (BrdU) immunohistochemistry and lanthanum-tracer methods. Such studies provide insights into the biological effects and potential toxicities of these compounds (Shinoda et al., 1989).
Polymer Synthesis
5-(Bromomethyl)-1,3-dihydroxybenzene, a compound related to this compound, has been used in the synthesis of hyperbranched polyethers. These polymers are synthesized through self-condensation processes and have applications in various industrial and scientific fields due to their structural properties (Uhrich et al., 1992).
Environmental Treatability
Compounds like 2-methyl-1,3-dinitrobenzene, related to this compound, have been studied for their environmental impact, particularly in effluents like "red water" from TNT production industries. These studies focus on the characterization and photocatalytic treatability of effluents containing nitroaromatic compounds, highlighting the importance of understanding the environmental effects of such chemicals (Ludwichk et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-methyl-1,3-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction readily takes place in the presence of a strong electrophilic brominating agent . .
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGCLPDKGPPDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541003 | |
| Record name | 5-Bromo-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-64-6 | |
| Record name | 5-Bromo-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)
